(6-(Benzyloxy)pyridin-2-yl)boronic acid
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Overview
Description
(6-(Benzyloxy)pyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a benzyloxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Benzyloxy)pyridin-2-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the halogen-metal exchange followed by borylation. For instance, a brominated pyridine can undergo halogen-metal exchange with an organolithium reagent, followed by reaction with a boron-containing reagent such as trimethyl borate or pinacolborane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(6-(Benzyloxy)pyridin-2-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically under acidic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Protodeboronation: Acidic conditions, such as hydrochloric acid, are typically employed.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds or other coupled products.
Oxidation: Phenols or other oxygenated derivatives.
Protodeboronation: The corresponding hydrogenated pyridine derivative.
Scientific Research Applications
(6-(Benzyloxy)pyridin-2-yl)boronic acid has diverse applications in scientific research:
Biology: Boronic acids are known to interact with biological molecules, making them useful in the design of enzyme inhibitors and sensors.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (6-(Benzyloxy)pyridin-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic acid: Another pyridine-based boronic acid used in similar coupling reactions.
4-Pyridinylboronic acid: Used in the synthesis of various organic compounds.
Uniqueness
(6-(Benzyloxy)pyridin-2-yl)boronic acid is unique due to the presence of the benzyloxy group, which can influence its reactivity and the properties of the resulting coupled products. This makes it particularly useful in the synthesis of complex molecules where specific functional groups are required.
Properties
IUPAC Name |
(6-phenylmethoxypyridin-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3/c15-13(16)11-7-4-8-12(14-11)17-9-10-5-2-1-3-6-10/h1-8,15-16H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEPOSOMGLQQNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)OCC2=CC=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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